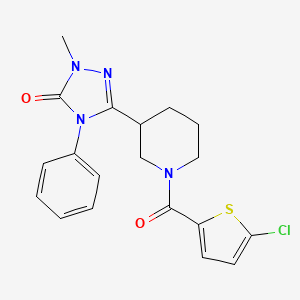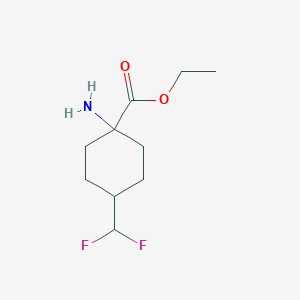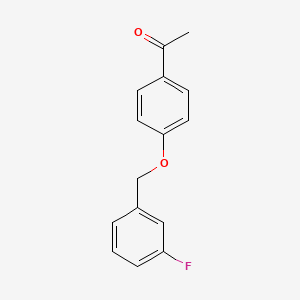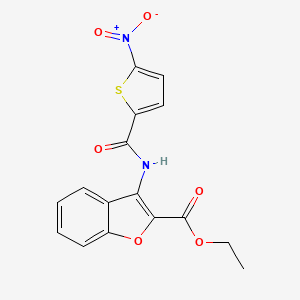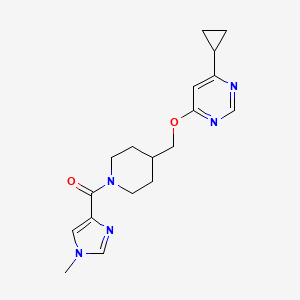
(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-imidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-imidazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazole and Piperidine Derivatives in Histamine H(3)-Receptor Antagonists
Imidazole derivatives, often substituted in the 4-position, are common in histamine H(3)-receptor antagonists, a class of compounds with significant therapeutic potential. Research has explored replacing the imidazole moiety, favorably with a piperidine segment, across various structural classes of histamine H(3)-receptor antagonists, such as thioperamide and ciproxifan. While this replacement sometimes resulted in a loss of affinity, certain ether derivatives maintained their in vitro affinities and demonstrated high potency in vivo, highlighting the nuanced role of these moieties in pharmacological activity (Meier et al., 2001).
Anticancer and Antimicrobial Properties
Compounds incorporating heterocyclic entities like oxazole, pyrazoline, and pyridine, alongside the imidazolyl and piperidinyl groups, have been studied for their anticancer and antimicrobial properties. These compounds exhibited notable anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), with one showing significant potency. Additionally, these compounds demonstrated effective in vitro antibacterial and antifungal activities, underscoring their potential in addressing microbial resistance to pharmaceuticals (Katariya et al., 2021).
Benzodiazepine Receptor Inverse Agonists
The novel imidazopyrimidine benzodiazepine inverse agonist Ru 34000, which exhibits low affinity for central benzodiazepine receptors, has been examined for its impact on ethanol-maintained behaviors in alcohol-preferring rats. This compound significantly reduced ethanol responding without affecting saccharin responding, suggesting its potential utility in understanding the GABA(A)-benzodiazepine receptor complex's role in ethanol-motivated behaviors (June et al., 1998).
Antimicrobial Activity of Piperidin-4-yl Methanone Oxime Derivatives
New derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have been synthesized and demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains. These findings indicate the therapeutic potential of these derivatives in treating microbial infections (Mallesha & Mohana, 2014).
Synthesis and Structural Analysis of Bioactive Heterocycles
The synthesis and structural analysis of bioactive heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been conducted to evaluate their antiproliferative activity. These studies contribute to the understanding of molecular interactions and stability, facilitating the design of novel therapeutic agents (Prasad et al., 2018).
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are known for their broad range of chemical and biological properties and are an important synthon in the development of new drugs . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-9-16(21-12-22)18(24)23-6-4-13(5-7-23)10-25-17-8-15(14-2-3-14)19-11-20-17/h8-9,11-14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNATCYOSXVQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)
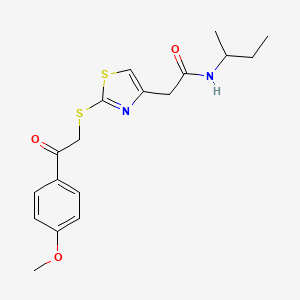
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
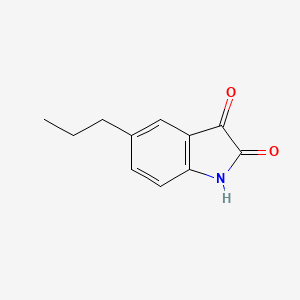
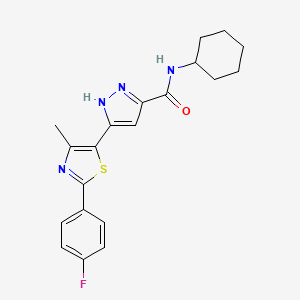
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
